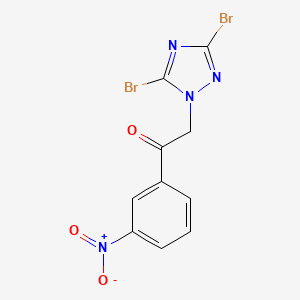

2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

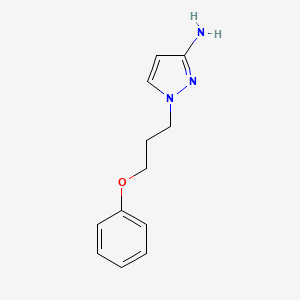

2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (DBTNPE) is an organic compound that has gained significant attention in recent years due to its versatile applications in various scientific fields. It is a highly reactive molecule that can be used as a reagent in organic synthesis, as a catalyst in certain reactions, and in the development of novel drugs. DBTNPE is also known for its ability to act as an antioxidant and anti-inflammatory agent.

科学的研究の応用

Triazole Derivatives: A Patent Review

Triazole derivatives have been extensively studied for their broad range of biological activities. The synthesis and biological evaluation of these compounds have led to their incorporation in various therapeutic agents. Their applications span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, emphasizing the need for efficient, green chemistry-focused synthesis methods. This review highlights the importance of finding new prototypes against resistant bacteria and neglected diseases, underscoring the continuous demand for novel triazole derivatives in addressing global health challenges (Ferreira et al., 2013).

Novel Brominated Flame Retardants

The review on novel brominated flame retardants, including triazole derivatives, discusses their occurrence in indoor air, dust, consumer goods, and food. It highlights the environmental and health implications of these compounds, emphasizing the need for more research on their occurrence, environmental fate, and toxicity. This review demonstrates the dual role of triazole derivatives as both flame retardants and compounds of potential toxicological concern, pointing to the critical balance between their industrial applications and environmental health impacts (Zuiderveen et al., 2020).

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles

This review explores the diverse synthetic routes for the synthesis of 1,4-disubstituted 1,2,3-triazoles, underscoring the biological importance of 1,2,3-triazole compounds. The focus on copper and non-copper catalysts, different solvents, and substrates highlights the versatility of triazole derivatives in drug discovery and the development of new biologically active compounds. The review underscores the significant interest in triazole derivatives for their wide range of biological activities, further supporting the potential applications of specific triazole compounds like 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one in scientific research and pharmaceutical development (Kaushik et al., 2019).

Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol

The review on 2,4,6-tribromophenol, a compound structurally related to the broader category of brominated and nitro-substituted phenyl derivatives, summarizes its occurrence, toxicokinetics, and toxicodynamics in the environment. This compound serves as an intermediate in the synthesis of brominated flame retardants and highlights the ubiquity and toxicological concerns of brominated compounds in the environment. The review emphasizes the need for more research on the environmental impact and health risks of such compounds, indirectly relating to the environmental and health implications of triazole derivatives and their brominated counterparts (Koch & Sures, 2018).

特性

IUPAC Name |

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N4O3/c11-9-13-10(12)15(14-9)5-8(17)6-2-1-3-7(4-6)16(18)19/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALZIFOAXNXGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)

amine hydrochloride](/img/structure/B6362665.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)